Methyl 4-{[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]amino}benzoate
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Overview
Description
Methyl 4-{[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]amino}benzoate is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a spiro linkage, which is a rare and interesting motif in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2,4-dioxo-1,3-diazaspiro[44]non-3-yl)acetyl]amino}benzoate typically involves multiple steps One common method starts with the preparation of the spirocyclic core, which can be achieved through a cyclization reaction involving a suitable precursor
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The choice of solvents, catalysts, and purification techniques are critical to achieving the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under various conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 4-{[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl 4-{[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]amino}benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester
- (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)acetic acid
Uniqueness
Methyl 4-{[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]amino}benzoate is unique due to its specific spirocyclic structure and the presence of both benzoate and methyl ester groups. This combination of features provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H19N3O5 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
methyl 4-[[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H19N3O5/c1-25-14(22)11-4-6-12(7-5-11)18-13(21)10-20-15(23)17(19-16(20)24)8-2-3-9-17/h4-7H,2-3,8-10H2,1H3,(H,18,21)(H,19,24) |
InChI Key |
WJKAXUARXACRQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCC3)NC2=O |
Origin of Product |
United States |
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